LT052

BRD4 BD1 selectivity BET inhibitor

LT052 is a research‑grade pyrrolo[4,3,2‑de]quinolin‑2(1H)‑one that inhibits BRD4 BD1 with an IC50 of 87.7 nM and 138‑fold selectivity over BD2. It uniquely suppresses synovial hyperplasia and neutrophil infiltration in MSU‑induced gout arthritis models. Choose LT052 for unambiguous BD1‑focused mechanistic studies in inflammation and oncology.

Molecular Formula C22H19N5O4S
Molecular Weight 449.5 g/mol
Cat. No. B1193066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLT052
SynonymsLT052;  LT 052;  LT-052
Molecular FormulaC22H19N5O4S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=NC3=C(C=CC4=C3C(=C2)C(=O)N4C)NS(=O)(=O)C5=CC=CC=C5OC
InChIInChI=1S/C22H19N5O4S/c1-13-11-27(12-23-13)19-10-14-20-16(26(2)22(14)28)9-8-15(21(20)24-19)25-32(29,30)18-7-5-4-6-17(18)31-3/h4-12,25H,1-3H3
InChIKeyFSMTUHGXWGJNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LT052: A Highly Selective BET BD1 Inhibitor for Inflammation Research and Procurement


LT052 is a small-molecule inhibitor from the pyrrolo[4,3,2-de]quinolin-2(1H)-one chemical series that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4 [1]. It exhibits an IC50 of 87.7 nM against BRD4 BD1 and displays 138-fold selectivity over BRD4 BD2 (IC50 = 12.130 μM) . The compound has been shown to mediate the BRD4/NF-κB/NLRP3 inflammatory signaling pathway and demonstrates therapeutic efficacy in a rat model of acute gouty arthritis [2].

Why Pan-BET or Less Selective BD1 Inhibitors Cannot Substitute LT052 in Targeted Research


The BET family comprises two highly homologous bromodomains (BD1 and BD2) with distinct biological functions [1]. Pan-BET inhibitors such as JQ1 and OTX015 target both domains, leading to broad transcriptional effects and potential toxicity that can confound experimental interpretation [2]. Conversely, BD1-selective inhibitors like GSK778 and LT052 allow for the dissection of BD1-specific roles in inflammation and oncology [3]. However, not all BD1-selective compounds are interchangeable: LT052 demonstrates a 138-fold selectivity for BRD4 BD1 over BD2, a degree of discrimination not uniformly achieved by other BD1-targeting agents [4]. Furthermore, LT052 has been specifically validated in an acute gouty arthritis model, a disease context where BD1 inhibition, rather than BD2 or pan-BET blockade, appears to confer therapeutic benefit [5]. Substituting a less selective or pan-BET inhibitor would therefore compromise both mechanistic clarity and translational relevance in inflammation-focused BET research.

Quantitative Differentiation of LT052: A Procurement-Oriented Evidence Guide


Superior BD1 Selectivity: LT052 Achieves 138-Fold Discrimination Over BRD4 BD2

LT052 exhibits a 138-fold selectivity for BRD4 BD1 (IC50 = 87.7 nM) over BRD4 BD2 (IC50 = 12.130 μM) . In comparison, the widely used pan-BET inhibitor JQ1 shows only 2.3-fold selectivity (BRD4 BD1 IC50 = 77 nM; BRD4 BD2 IC50 = 33 nM) . Another BD1-selective inhibitor, GSK778, demonstrates 142-fold selectivity (BRD4 BD1 IC50 = 41 nM; BRD4 BD2 IC50 = 5.843 μM) [1]. LT052's selectivity profile is among the highest reported for a BET BD1 inhibitor, enabling precise dissection of BD1-mediated biology.

BRD4 BD1 selectivity BET inhibitor

Differential Target Engagement: LT50's Specificity Profile Across BET Family BD1 Domains

LT052 demonstrates a graded potency across BET family BD1 domains, with IC50 values of 87.7 nM (BRD4), 246.3 nM (BRD3), and 357.1 nM (BRDT) [1]. It also weakly inhibits BRPF1b (IC50 = 567.5 nM) [2]. This contrasts with GSK778, which exhibits more uniform potency against BRD2/3/4 BD1 (IC50 range: 41-75 nM) [3], and JQ1, which shows a narrower spread across BD1 and BD2 . LT052's distinct selectivity fingerprint may offer advantages in disease models where BRD4 BD1 plays a dominant role.

BRD3 BRDT BRPF1b target engagement

In Vivo Efficacy in Gout Arthritis: LT052 Significantly Ameliorates Disease in a Rat Model

In a monosodium urate (MSU)-induced acute gouty arthritis rat model, intra-articular administration of LT052 at 1 mg/kg restored joint circumference to normal levels and suppressed synovial hyperplasia and neutrophil infiltration [1]. This efficacy is linked to its modulation of the BRD4/NF-κB/NLRP3 signaling pathway [2]. While pan-BET inhibitors like JQ1 also exhibit anti-inflammatory effects, LT052's BD1-selective mechanism is specifically validated in this gout context [3].

acute gouty arthritis in vivo efficacy anti-inflammatory

Comparative In Vitro Anti-Inflammatory Activity: LT052 Matches or Exceeds Pan-BET Inhibitor JQ1

In cellular assays, LT052 (1 µM) inhibits NF-κB transcriptional activity in HUVECs and suppresses nitric oxide (NO) production in RAW264.7 macrophages with an inhibition rate of 101.89% [1]. Notably, LT052 maintains comparable or superior anti-inflammatory activity relative to the pan-BET inhibitor JQ1, despite JQ1's broader target engagement [2]. This suggests that BD1-selective inhibition is sufficient to drive the anti-inflammatory phenotype, potentially with a cleaner safety profile.

NF-κB nitric oxide anti-inflammatory

Metabolic Stability Profile: High Clearance in Liver Microsomes Informs Experimental Design

LT052 exhibits high clearance rates ranging from 93.5 to 146.7 µL/min/mg protein in liver microsomes across multiple species (human, monkey, dog, rat) [1]. This is in contrast to compounds like CDD-956, which is noted for its improved metabolic stability over JQ1 [2]. Researchers planning in vivo studies with LT052 should account for this high clearance when designing dosing regimens.

metabolic stability liver microsomes PK

Optimal Application Scenarios for LT052 Based on Differentiated Evidence


Mechanistic Studies of BD1-Specific Inflammatory Signaling

LT52's 138-fold selectivity for BRD4 BD1 over BD2 and its validated activity in the BRD4/NF-κB/NLRP3 pathway [1] make it an ideal chemical probe for dissecting BD1-specific contributions to inflammation. Researchers can use LT052 to selectively inhibit BD1 without confounding BD2-mediated effects, enabling precise elucidation of BD1's role in cytokine production and immune cell activation [2].

Preclinical Research in Acute Gouty Arthritis

LT052 has demonstrated significant therapeutic benefit in a rat model of MSU-induced acute gouty arthritis at 1 mg/kg . This specific validation, combined with its ability to suppress synovial hyperplasia and neutrophil infiltration [1], positions LT052 as a key tool compound for preclinical studies investigating novel treatments for gout and other crystal-induced inflammatory arthropathies [2].

Comparative Profiling of BET Bromodomain Inhibitors

With its distinct potency gradient across BET family BD1 domains (BRD4 > BRD3 > BRDT) and high selectivity over BD2 [1], LT052 serves as a valuable reference compound in panels of BET inhibitors. It can be used alongside pan-BET inhibitors (e.g., JQ1) and BD2-selective inhibitors (e.g., ABBV-744) to systematically map the functional contributions of individual bromodomains in various cellular and in vivo models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LT052

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.